Nesvategrast Integrin Isoform Selectivity Profile vs. Pan-αv Antagonist MK-0429
Nesvategrast demonstrates a narrow-spectrum selectivity profile favoring αvβ3 over αvβ6 and αvβ8 integrin subtypes (0.6 nM vs. 8 nM and 13 nM, respectively, representing a 13- to 22-fold selectivity window), whereas the comparator pan-αv antagonist MK-0429 exhibits potent inhibition across αvβ1 (1.6 nM), αvβ3 (0.1 nM), αvβ5 (0.7 nM), αvβ6 (0.5 nM), αvβ8 (12.2 nM), and α5β1, indicating minimal isoform discrimination [1][2]. The quantified difference in αvβ3/αvβ6 selectivity ratio is approximately 13-fold for Nesvategrast compared to approximately 0.2-fold (or 5-fold inverse) for MK-0429 . This divergence in selectivity profile may translate to differential target engagement and off-target pharmacology profiles in angiogenesis models.
| Evidence Dimension | Integrin isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | αvβ3: 0.6 nM; αvβ6: 8 nM; αvβ8: 13 nM |
| Comparator Or Baseline | MK-0429: αvβ3: 0.1 nM; αvβ6: 0.5 nM; αvβ8: 12.2 nM; plus αvβ1: 1.6 nM; αvβ5: 0.7 nM; α5β1: inhibition observed |
| Quantified Difference | Nesvategrast αvβ3/αvβ6 selectivity ratio ≈ 13.3; MK-0429 αvβ3/αvβ6 selectivity ratio ≈ 0.2; Nesvategrast has 13-fold greater αvβ3 selectivity over αvβ6 compared to MK-0429 |
| Conditions | In vitro biochemical integrin-ligand binding assays |
Why This Matters
Procurement decisions for integrin-targeted research require isoform selectivity data to ensure appropriate target engagement profiles; Nesvategrast's narrower selectivity window may reduce off-target pharmacology compared to pan-integrin antagonists.
- [1] MedChemExpress. Nesvategrast (SF0166) Product Datasheet. IC50 values: αvβ3 0.6 nM, αvβ6 8 nM, αvβ8 13 nM. View Source
- [2] MedChemExpress. MK-0429 Product Datasheet. IC50 values: αvβ1 1.6 nM, αvβ3 0.1 nM, αvβ5 0.7 nM, αvβ6 0.5 nM, αvβ8 12.2 nM, α5β1 inhibition observed. View Source
